2-Bromo-N-hydroxybenzimidoyl chloride

Description

Contextualization within Imidoyl Chloride Chemistry and Benzimidoyl Derivatives

Imidoyl chlorides are a class of organochlorine compounds characterized by a chlorine atom attached to an imine carbon (C=N) functional group. They are analogues of acyl chlorides where the carbonyl oxygen is replaced by a nitrogen atom. Benzimidoyl derivatives are a specific subset where the imidoyl carbon is part of a benzene (B151609) ring system.

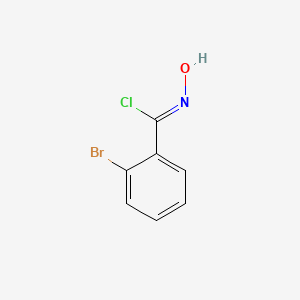

2-Bromo-N-hydroxybenzimidoyl chloride belongs to a specialized subclass known as N-hydroxyimidoyl halides, or hydroximoyl halides. Its core structure is a benzimidoyl chloride with two key modifications: a hydroxyl group attached to the nitrogen atom (forming an oxime-like N-OH moiety) and a bromine atom at the ortho-position (carbon 2) of the benzene ring.

The presence of the N-hydroxy group significantly influences the electronic properties and reactivity of the imidoyl chloride. The bromine atom at the ortho-position introduces both steric and electronic effects. Halogens are known to be deactivating groups that direct electrophilic substitution to the ortho and para positions due to a combination of electron-withdrawing inductive effects and electron-donating resonance effects. libretexts.org The placement of the bulky bromine atom ortho to the imidoyl chloride function can also impart steric hindrance that may affect reaction pathways and selectivity. researchgate.netnih.gov

Overview of the Significance of N-Hydroxyimidoyl Halides in Organic Synthesis

The primary significance of N-hydroxyimidoyl halides, including this compound, is their role as stable, isolable precursors to highly reactive intermediates known as nitrile oxides. chegg.com Upon treatment with a mild base, these compounds readily undergo dehydrochlorination to generate the corresponding nitrile oxide in situ. mdpi.com

This transformation is central to one of the most powerful reactions in heterocyclic chemistry: the 1,3-dipolar cycloaddition. researchgate.netnih.govresearchgate.net Nitrile oxides act as 1,3-dipoles that react with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings. mdpi.com

Reaction with an alkene yields a 2-isoxazoline . researchgate.net

Reaction with an alkyne yields an isoxazole (B147169) . mdpi.com

These heterocyclic scaffolds are prevalent in medicinal chemistry and are found in numerous biologically active compounds, making the 1,3-dipolar cycloaddition of nitrile oxides a vital tool for drug discovery and natural product synthesis. researchgate.netnih.gov The ability to generate the reactive nitrile oxide from a stable hydroximoyl chloride precursor under controlled conditions provides a convenient and widely used synthetic strategy. mdpi.commdpi.com

Historical Development and Evolution of Research on this Compound Class

The synthesis of N-hydroxybenzimidoyl chlorides is typically achieved through the direct chlorination of the corresponding benzaldehyde (B42025) oxime. For instance, benzaldehyde oxime reacts with N-chlorosuccinimide (NCS) to yield N-hydroxybenzimidoyl chloride. chemicalbook.com This method is applicable to a wide range of substituted benzaldehyde oximes.

The precursor for the title compound, 2-bromobenzaldehyde (B122850) oxime, is synthesized from the reaction of 2-bromobenzaldehyde with hydroxylamine. nih.gov Various methods for this oximation have been reported, including a high-yield, zinc-chloride-catalyzed reaction. nih.govresearchgate.net The resulting 2-bromobenzaldehyde oxime can exist as E and Z isomers, with the E isomer being well-characterized crystallographically. nih.govresearchgate.net Chlorination of this oxime would then yield this compound.

The evolution of research on this class of compounds has been driven by their utility as nitrile oxide generators. The concept of using these precursors for stereoselective and regioselective cycloadditions to build complex molecular frameworks, such as in the modification of natural products like β-caryophyllene, highlights the advanced applications of this chemistry. mdpi.com Modern research continues to explore these reactions under "green" or non-conventional conditions, including the use of alternative solvents or activation methods like microwave irradiation. nih.gov

Scope and Objectives of Research on this compound

While specific research on this compound is not extensively documented in dedicated studies, the scope and objectives for its use can be inferred from the well-established chemistry of its analogues.

The primary research objectives involving this compound would include:

Synthesis and Isolation: The development of an efficient and high-yield procedure for the synthesis of this compound from its precursor, 2-bromobenzaldehyde oxime. nih.govrsc.org

Nitrile Oxide Generation: The use of the title compound as a precursor for 2-bromobenzonitrile (B47965) oxide via base-mediated elimination. chegg.commdpi.com

Cycloaddition Reactions: Investigating the 1,3-dipolar cycloaddition reactions of the resulting 2-bromobenzonitrile oxide with a variety of alkenes and alkynes to synthesize novel 2-isoxazolines and isoxazoles. researchgate.netmdpi.com

Study of Regio- and Stereoselectivity: A key objective would be to determine how the electronic and steric influence of the ortho-bromo substituent affects the regioselectivity and stereoselectivity of the cycloaddition reactions. researchgate.netresearchgate.net The interplay between the substituent and the incoming dipolarophile is crucial for predicting and controlling the reaction outcome.

Derivative Synthesis: Using the bromine atom on the resulting heterocyclic products as a handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). This allows for the construction of more complex, poly-substituted aromatic and heterocyclic systems, which is a significant strategy in materials science and medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of Precursor and Related Compounds Note: Properties for the title compound are predicted based on known data for analogues, as specific experimental data is not widely available.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |

| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | Liquid | 18-20 |

| 2-Bromobenzaldehyde oxime | C₇H₆BrNO | 200.04 | Crystalline Solid | 82-84 |

| N-Hydroxybenzimidoyl chloride chemicalbook.com | C₇H₆ClNO | 155.58 | Crystalline Solid | 48-52 |

| This compound | C₇H₅BrClNO | 234.48 | Solid (Predicted) | N/A |

Table 2: Synthetic Utility and Key Reactions

| Reagent Class | Key Reaction Type | Product Class | Significance |

| N-Hydroxyimidoyl Halides | Dehydrohalogenation | Nitrile Oxides | Generation of highly reactive 1,3-dipoles in situ. chegg.commdpi.com |

| Nitrile Oxides | 1,3-Dipolar Cycloaddition | Isoxazolines (from alkenes), Isoxazoles (from alkynes) | Efficient construction of five-membered heterocycles. researchgate.netresearchgate.netmdpi.com |

| ortho-Bromoaryl Compounds | Cross-Coupling Reactions | Biaryls, Substituted Aromatics | Allows for further molecular elaboration and complexity. |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVLBHCNTSIMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20723986 | |

| Record name | 2-Bromo-N-hydroxybenzene-1-carboximidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38435-47-1 | |

| Record name | 2-Bromo-N-hydroxybenzene-1-carboximidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo N Hydroxybenzimidoyl Chloride

Nucleophilic Addition-Elimination Reactions

The carbon-chlorine bond in 2-Bromo-N-hydroxybenzimidoyl chloride is activated towards nucleophilic substitution. The reaction proceeds via a nucleophilic addition-elimination mechanism, where a nucleophile attacks the electrophilic carbon atom of the C=N bond. This forms a tetrahedral intermediate, which then collapses, expelling the chloride anion as a leaving group to yield the substituted product. clockss.orgorganic-chemistry.orgnih.gov

Reaction with Hydrazine (B178648) Derivatives

This compound reacts with hydrazine and its derivatives in a classic nucleophilic addition-elimination reaction. clockss.org Hydrazine, acting as the nucleophile, attacks the imidoyl carbon, leading to the displacement of the chloride ion.

The initial product of this reaction is the corresponding hydrazonyl derivative, specifically 2-Bromo-N-hydroxybenzimidohydrazide. The general mechanism involves the lone pair of electrons on one of the hydrazine nitrogen atoms attacking the carbon of the imidoyl chloride. This is followed by the elimination of a hydrogen chloride (HCl) molecule, which is typically neutralized by an excess of hydrazine or an added base. rsc.orgresearchgate.net

Depending on the reaction conditions and the specific hydrazine derivative used, further transformations can occur. For instance, in some cases involving reactions with hydrazine, unexpected reductions have been observed where a C-Cl bond is converted to a C-H bond, a process mediated by the formation of diimide from hydrazine. yu.edu.jo However, the primary reaction with hydroximoyl chlorides is the substitution to form the corresponding amidoxime (B1450833) or hydrazide derivative. clockss.org

Reactions with Amidines

The reaction between hydroximoyl chlorides, such as this compound, and amidines is a well-established method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. rjptonline.orgresearchgate.net In this process, the amidine acts as a nitrogen-based nucleophile.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine on the electrophilic carbon of the this compound. This addition is followed by the elimination of HCl, forming an O-acyl amidoxime-like intermediate. This intermediate then undergoes an intramolecular cyclization-dehydration reaction, often promoted by heat or a dehydrating agent, to yield the stable aromatic 1,2,4-oxadiazole (B8745197) ring. nih.govrsc.org The result of this transformation is a 1,2,4-oxadiazole bearing the 2-bromophenyl group at the 3-position and the substituent from the amidine at the 5-position.

Transformations involving Phosphoryl Compounds

The reactivity of this compound extends to reactions with organophosphorus compounds, particularly phosphites. In a reaction analogous to the Arbuzov reaction, trialkyl phosphites can react with N-acylimidoyl chlorides to displace the imidoyl chlorine atom. researchgate.net The phosphorus atom of the phosphite (B83602) acts as the nucleophile, attacking the imidoyl carbon and leading to the formation of a C-phosphorylated heterodiene after rearrangement. This reaction results in the formation of a carbon-phosphorus bond. researchgate.net

Separately, phosphoryl chloride (POCl₃) is a powerful dehydrating agent that can be used to promote cyclization reactions. rjptonline.org While not a direct nucleophilic substitution on this compound itself, it is relevant in multi-step syntheses that may start from it. For instance, if the hydroximoyl chloride is first converted to a hydrazide, subsequent treatment with POCl₃ can facilitate cyclodehydration to form heterocyclic rings like 1,3,4-oxadiazoles. rjptonline.org

1,3-Dipolar Cycloaddition Reactions (Nitrile Oxide Generation and Reactivity)

A cornerstone of the synthetic utility of this compound is its role as a precursor to 2-bromobenzonitrile (B47965) oxide. This reactive intermediate is a 1,3-dipole and is fundamental to the construction of five-membered heterocyclic systems.

In Situ Generation of Nitrile Oxides from this compound

Hydroximoyl chlorides are stable and frequently used precursors for the generation of nitrile oxides. clockss.org The conversion of this compound to 2-bromobenzonitrile oxide is achieved through dehydrochlorination. This elimination of hydrogen chloride is typically accomplished by treating the compound with a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or sodium carbonate, in an inert solvent.

The base abstracts the acidic proton from the hydroxyl group, and the resulting intermediate spontaneously eliminates the chloride ion to form the nitrile oxide. This in situ generation is crucial because nitrile oxides are highly reactive and tend to dimerize or polymerize if not trapped by a suitable dipolarophile.

Cycloaddition with Alkynes for Isoxazole (B147169) Synthesis

Once generated in situ, 2-bromobenzonitrile oxide readily participates in [3+2] cycloaddition reactions with various dipolarophiles. rjptonline.org Its reaction with alkynes is a highly efficient and regioselective method for the synthesis of isoxazoles. nih.govrsc.org

The concerted, pericyclic mechanism involves the interaction of the frontier molecular orbitals of the nitrile oxide (the dipole) and the alkyne (the dipolarophile) to form a new five-membered aromatic ring. This reaction is a powerful tool for creating 3,5-disubstituted isoxazoles, where the 3-position is occupied by the 2-bromophenyl group from the nitrile oxide and the 5-position is determined by the substituent on the alkyne. rjptonline.org The reaction tolerates a wide variety of functional groups on the alkyne component.

Table 1: Synthesis of 3-(2-bromophenyl)-5-substituted-isoxazoles via [3+2] Cycloaddition The following table is a representative summary based on the general reactivity of nitrile oxides with alkynes. Specific yields may vary based on precise reaction conditions.

| Alkyne (Dipolarophile) | R Group on Alkyne | Resulting Isoxazole Product |

| Phenylacetylene | Phenyl | 3-(2-Bromophenyl)-5-phenylisoxazole |

| Propyne | Methyl | 3-(2-Bromophenyl)-5-methylisoxazole |

| 1-Hexyne | Butyl | 5-Butyl-3-(2-bromophenyl)isoxazole |

| Ethyl propiolate | -COOEt | Ethyl 3-(2-bromophenyl)isoxazole-5-carboxylate |

| Propargyl alcohol | -CH₂OH | (3-(2-Bromophenyl)isoxazol-5-yl)methanol |

Cycloaddition with Enamino Carbonyl Compounds

This compound serves as a stable precursor for the in situ generation of 2-bromophenylnitrile oxide. This transformation is typically achieved through dehydrohalogenation using a base. maynoothuniversity.ieresearchgate.net The generated 2-bromophenylnitrile oxide is a reactive 1,3-dipole capable of participating in [3+2] cycloaddition reactions with various dipolarophiles. researchgate.netmdpi.com

Enamino carbonyl compounds, characterized by a nucleophilic double bond due to the nitrogen atom's electron-donating effect, are effective dipolarophiles for reactions with electron-deficient 1,3-dipoles. The reaction of a nitrile oxide, such as 2-bromophenylnitrile oxide, with an enamino carbonyl compound is expected to proceed via a [3+2] cycloaddition pathway. This reaction leads to the formation of a five-membered heterocyclic ring, specifically a substituted 2-isoxazoline. The high reactivity of enamino carbonyls makes them suitable partners in these cycloadditions, which are fundamental for constructing complex heterocyclic scaffolds.

Regioselectivity and Stereoselectivity in Cycloadditions

The [3+2] cycloaddition between a nitrile oxide and an unsymmetrical alkene, such as an enamino carbonyl, can theoretically produce two different regioisomers. The outcome of these reactions is often governed by Frontier Molecular Orbital (FMO) theory. researchgate.net The regioselectivity is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (the enamino carbonyl) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (the nitrile oxide).

In the case of 2-bromophenylnitrile oxide, the cycloaddition's regiochemistry is dictated by the orbital coefficients of the interacting atoms. For reactions with electron-rich alkenes, the dominant interaction is typically HOMO(alkene)-LUMO(nitrile oxide). This leads to the formation of the regioisomer where the oxygen atom of the nitrile oxide binds to the more electron-rich and sterically hindered carbon of the double bond, and the carbon atom of the nitrile oxide binds to the less substituted carbon. beilstein-journals.org For an enamino carbonyl, this would result in a 5-amino-substituted 2-isoxazoline derivative. Studies on related systems have shown that bromine substituents on the dipolarophile can effectively control the orientation of the cycloaddition. researchgate.net Theoretical studies using Density Functional Theory (DFT) have confirmed that regioselectivity is often controlled by the distortion energies required to achieve the transition state, alongside electronic and steric effects. nih.gov

Stereoselectivity in these cycloadditions can also be significant, particularly with cyclic or sterically hindered alkenes, where the 1,3-dipole may approach from a specific face of the dipolarophile, leading to a preferred diastereomer. beilstein-journals.org

Catalytic Systems for Cycloaddition (e.g., Copper Catalysis)

The generation of nitrile oxides from hydroxyimidoyl halides and their subsequent cycloaddition is most commonly achieved by the simple addition of a base, such as triethylamine, without the need for a metal catalyst. maynoothuniversity.ieclockss.org However, the field of catalysis, particularly with copper, has seen extensive development for other types of cycloaddition reactions.

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a well-known example where a copper catalyst is essential for both rate acceleration and control of regioselectivity. maynoothuniversity.ie Copper catalysts are also employed in various other cyclization and C-N bond-forming reactions. rsc.orgrsc.org For instance, copper salts have been used to catalyze the alkylation of nitroalkanes with α-bromonitriles to form β-cyanonitroalkanes, which can then be cyclized to form 5-aminoisoxazoles, a related heterocyclic system. nih.gov Copper-based systems are also effective in the aerobic ammoxidation of ketones to produce dinitriles. nih.gov

While copper catalysis is prevalent in many cycloaddition and related synthetic methodologies, its specific application to catalyze the [3+2] cycloaddition of 2-bromophenylnitrile oxide with enamino carbonyls is not extensively documented. The standard method remains the non-catalytic, base-mediated in situ generation of the nitrile oxide.

Mechanistic Pathways of Cycloaddition Reactions

The mechanism of the [3+2] cycloaddition reaction between a nitrile oxide and an alkene is generally considered to be a one-step, concerted process. mdpi.com Theoretical studies based on DFT calculations suggest that the reaction proceeds through a single, asynchronous transition state. mdpi.comrsc.org Asynchronicity means that the two new sigma (σ) bonds are not formed at the exact same rate; one bond begins to form earlier than the other in the transition state.

All attempts in computational studies to locate a zwitterionic intermediate for these reactions have been unsuccessful, supporting the concerted pathway over a stepwise mechanism. mdpi.com The polar nature of the reaction is influenced by the nucleophilicity of the alkene and the electrophilicity of the nitrile oxide. An increase in the nucleophilic character of the alkene can lead to a more polar and more asynchronous transition state, but the fundamental one-step mechanism is retained. mdpi.com The entire process involves the reorganization of the π-electrons of the 1,3-dipole and the dipolarophile into the new σ-bonds of the five-membered ring without the formation of a discrete intermediate.

Rearrangement Reactions

Amide-Assisted Rearrangements to Diarylurea Derivatives

A novel amide-assisted rearrangement of N-hydroxybenzimidoyl chlorides has been developed for the efficient synthesis of 1,3-diarylurea derivatives. nih.govnih.gov This metal-free reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups on the N-hydroxybenzimidoyl chloride substrate. nih.govnih.gov

The reaction is typically performed using an amide, such as benzamide, in a polar aprotic solvent like dimethylsulfoxide (DMSO), which was found to be the most effective medium. nih.gov The scope of the reaction includes N-hydroxybenzimidoyl chlorides with both electron-donating and electron-withdrawing substituents on the aromatic ring, affording the corresponding diarylurea products in good to excellent yields. nih.govresearchgate.net

| Entry | R¹ in N-hydroxybenzimidoyl chloride | R² in Amide | Product | Yield (%) |

| 1 | H | H | 1,3-Diphenylurea | 87 |

| 2 | 4-Me | H | 1-(p-Tolyl)-3-phenylurea | 82 |

| 3 | 4-OMe | H | 1-(4-Methoxyphenyl)-3-phenylurea | 85 |

| 4 | 4-F | H | 1-(4-Fluorophenyl)-3-phenylurea | 75 |

| 5 | 4-Cl | H | 1-(4-Chlorophenyl)-3-phenylurea | 78 |

| 6 | 4-Br | H | 1-(4-Bromophenyl)-3-phenylurea | 76 |

| 7 | 2-Br | H | 1-(2-Bromophenyl)-3-phenylurea | 73 |

| 8 | H | 4-Me | 1-Phenyl-3-(p-tolyl)urea | 83 |

| 9 | H | 4-Cl | 1-(4-Chlorophenyl)-3-phenylurea | 78 |

Table 1: Synthesis of Diarylurea Derivatives via Amide-Assisted Rearrangement. Data sourced from Song et al. (2021). nih.govresearchgate.net

As shown in the table, the reaction with this compound (Entry 7) proceeds effectively, yielding 1-(2-Bromophenyl)-3-phenylurea in a 73% yield, highlighting the reaction's applicability to ortho-substituted substrates.

Proposed Reaction Mechanisms for Rearrangements

The proposed mechanism for the amide-assisted rearrangement is a novel pathway that does not follow traditional rearrangement routes like the Curtius or Beckman rearrangements. nih.gov It is hypothesized to begin with the formation of a hydrogen bond between the amide and the hydroxyl group of the N-hydroxybenzimidoyl chloride (I) . nih.govresearchgate.net

This interaction activates the N-O bond, facilitating the departure of a hydrated positive ion. The key steps are outlined as follows:

Activation: The amide additive forms a hydrogen-bonded complex with the N-hydroxybenzimidoyl chloride substrate I .

Isocyanate Formation: This complex undergoes rearrangement. It is proposed that the aryl group (Ar¹) migrates to the nitrogen atom with the concurrent cleavage of the activated N-O bond, leading to the formation of an aryl isocyanate intermediate (II) .

Nucleophilic Attack: The amide nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the isocyanate intermediate II .

Proton Transfer & Tautomerization: A subsequent proton transfer and tautomerization of the resulting adduct (III) yields the final 1,3-diarylurea product (IV) . nih.gov

This mechanism is distinct in that the amide is not just a solvent or base but actively participates in the reaction pathway by activating the substrate and being incorporated into the final product structure. nih.gov

Radical Reactions and Fragmentations

Recent research has highlighted the utility of N-hydroxybenzimidoyl chloride esters as effective redox-active esters for generating alkyl radicals, including challenging fluoroalkyl radicals, through photoinduced processes.

The generation of fluoroalkyl radicals from their corresponding carboxylic acid or ester precursors has been a significant challenge due to the high oxidation potential of fluoroalkyl carboxylate anions. cdn-website.com However, a novel strategy utilizing N-hydroxybenzimidoyl chloride (NHBC) esters has been developed to overcome this limitation. cdn-website.comnih.gov This method provides a general leaving group-assisted pathway for the formation of a variety of fluoroalkyl radicals under photoinduced conditions. cdn-website.com

The mechanism, supported by DFT calculations, reveals that the NHBC ester proceeds via a fluorocarbon radical pathway, which is distinct from other common redox-active esters that tend to react through a nitrogen radical pathway. cdn-website.comnih.gov This leaving group-assisted strategy has proven to be successful for the photoinduced decarboxylative hydrofluoroalkylation and heteroarylation of unactivated olefins. cdn-website.com

The fluoroalkyl radicals generated from N-hydroxybenzimidoyl chloride esters have been successfully applied in decarboxylative hydrofluoroalkylation and heteroarylation reactions. cdn-website.com These transformations are of high value in medicinal chemistry and the pharmaceutical industry, where the introduction of fluoroalkyl motifs can significantly enhance the therapeutic properties of molecules. youtube.com The use of NHBC esters facilitates the direct coupling of amino acids with N-heteroarenes in a sustainable photoredox strategy, providing rapid access to alkylated heterocyclic compounds. nih.gov This approach avoids the need for a protonated N-heteroarene, which is typically required in Minisci-type reactions. nih.govsioc.ac.cn

The scope of this methodology is broad, enabling the hydrofluoroalkylation of various unactivated olefins. The reaction proceeds under mild, redox-neutral conditions, showcasing its potential for late-stage functionalization of complex bioactive molecules. youtube.com

While direct studies on the photoinduced decarboxylative borylation of this compound are not extensively documented, the principles of such reactions can be inferred from studies on similar redox-active esters, such as N-hydroxyphthalimide (NHPI) esters. nih.gov Visible-light-mediated photochemical conversion of these esters with hypoboric acid allows for the synthesis of corresponding boronic esters from primary, secondary, and tertiary alkylcarboxylic acids. nih.gov

This type of transformation is significant as it provides a pathway to valuable boronic esters without the need for transition-metal catalysts or catechol additives. nih.govstudypug.com The proposed mechanism involves the interaction of boron radicals with the redox-active ester, leading to the formation of radical species that subsequently decompose under visible light to yield the borylated product. nih.gov Given the ability of N-hydroxybenzimidoyl chloride esters to generate alkyl radicals via a similar decarboxylative pathway, it is plausible that they could be adapted for analogous borylation reactions.

Table 1: General Conditions for Photoinduced Decarboxylative Borylation of N-Hydroxyphthalimide Esters

| Parameter | Condition |

| Light Source | 440-445 nm |

| Reagents | Hypoboric acid (1.5 equiv), Pinacol |

| Solvent | DMF |

| Temperature | 21°C |

| Yield | Up to 81% |

Data sourced from a study on N-hydroxyphthalimide esters, illustrating a potential pathway for related compounds. nih.gov

Comparative Reactivity Studies of Substituted N-Hydroxybenzimidoyl Chlorides

The electronic nature of substituents on the benzoyl ring of N-hydroxybenzimidoyl chlorides significantly influences their reactivity and redox potentials, which is a key factor in their application as radical precursors. nih.gov

In a study investigating radical C(sp³)–H Heck-type reactions, the reactivity of N-alkoxybenzimidoyl chlorides with different electronic substituents was compared. nih.gov The unsubstituted N-alkoxybenzimidoyl chloride and the electron-rich 4-methoxy substituted version showed no conversion under the tested photocatalytic conditions. nih.gov In contrast, the electron-deficient N-alkoxybenzimidoyl chloride bearing a 4-cyano substituent readily participated in the reaction, affording the desired product in high yield. nih.gov This highlights that electron-withdrawing groups can enhance the reduction potential of the N-alkoxybenzimidoyl chloride, making it a more effective precursor for generating alkoxyl radicals under photoredox catalysis. nih.gov

The 2-bromo substituent on the benzoyl ring of the title compound is considered a moderately electron-withdrawing group due to its inductive effect. cdn-website.comuomustansiriyah.edu.iq This property is expected to enhance the reactivity of this compound in photoinduced radical reactions compared to its unsubstituted or electron-donating group-substituted counterparts. The electron-withdrawing nature of the bromine atom would likely increase the electrophilicity of the molecule and facilitate the single-electron reduction required for radical generation. uomustansiriyah.edu.iq

Table 2: Comparative Reactivity of Substituted N-Alkoxybenzimidoyl Chlorides in a Radical Heck-Type Reaction

| Substituent on Benzoyl Ring | Electronic Effect | Reactivity/Conversion |

| None | Neutral | No conversion |

| 4-Methoxy | Electron-donating | No conversion |

| 4-Cyano | Electron-withdrawing | 80% yield |

This data illustrates the profound impact of electronic substituents on the reactivity of N-alkoxybenzimidoyl chlorides in photocatalytic reactions. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Excluding Prohibited Elements

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The structure of 2-Bromo-N-hydroxybenzimidoyl chloride makes it an ideal starting material for synthesizing a variety of heterocyclic systems, which are foundational scaffolds in medicinal chemistry and materials science.

A primary application of this compound is in the synthesis of isoxazole (B147169) derivatives. This transformation relies on the in-situ generation of a nitrile oxide, a highly reactive 1,3-dipole. When treated with a base, such as triethylamine (B128534), this compound undergoes dehydrochlorination to form 2-bromobenzonitrile (B47965) oxide.

This intermediate is not typically isolated but is immediately trapped in a [3+2] cycloaddition reaction with a dipolarophile, most commonly an alkyne. This reaction, a type of 1,3-dipolar cycloaddition, is a powerful and regioselective method for constructing the isoxazole ring. The process yields 3-(2-bromophenyl)-5-substituted isoxazoles, where the substituent is derived from the alkyne used in the reaction. The broad availability of substituted alkynes allows for the creation of a diverse library of isoxazole compounds. The general mechanism for this synthesis is a concerted pericyclic reaction. ucm.es

Table 1: Representative Synthesis of Isoxazoles via [3+2] Cycloaddition

| Reagent 1 | Reagent 2 | Conditions | Product |

|---|---|---|---|

| This compound | Substituted Alkyne | Triethylamine, Solvent (e.g., THF, DCM) | 3-(2-Bromophenyl)-5-substituted isoxazole |

| This compound | Terminal Alkyne | Base | 3-(2-Bromophenyl)-5-substituted isoxazole |

The resulting 2-bromophenyl moiety on the isoxazole scaffold remains available for further functionalization, such as cross-coupling reactions, adding another layer of synthetic utility.

While direct synthesis of quinolines and indoles commencing from this compound is not prominently documented, the bromo-substituent is a key feature in many established syntheses of these heterocycles. For instance, bromo-substituted anilines are common precursors in synthetic routes like the Heck cyclization to form indoles. nih.gov Similarly, bromo-substituted quinolines are valuable intermediates that can be synthesized and then further elaborated into more complex structures using reactions like Suzuki coupling. google.comresearchgate.net

The utility of bromine as a substituent stems from its role as both a good leaving group in transition-metal-catalyzed cross-coupling reactions and as a directing or blocking group during electrophilic aromatic substitution. researchgate.net For example, in some quinoline (B57606) syntheses, a bromo group can be used to block a specific position, directing other substituents to desired locations, and can be easily removed later if needed. researchgate.net Although not a direct precursor, the structural motifs present in this compound are relevant to the broader strategies employed for constructing these important heterocyclic cores.

There is limited direct evidence for the use of this compound as a building block for monofluorinated triazoles and triazines. The synthesis of triazoles often proceeds via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or from precursors like hydrazones. nih.govmdpi.com Triazine synthesis typically involves the cyclotrimerization of nitriles or the reaction of amidines with α,β-dicarbonyl compounds. researchgate.netnih.gov

However, the synthesis of pyrrolo[2,1-f] ucm.esnih.govrsc.orgtriazines, a related and medicinally important scaffold, has been achieved starting from bromohydrazone intermediates, highlighting a potential synthetic connection. nih.gov While not a direct application, the functional groups within this compound could theoretically be transformed into intermediates suitable for triazine or triazole synthesis, though such multi-step pathways are not commonly reported.

Utility in Constructing Complex Molecular Architectures

The bifunctional nature of this compound makes it a valuable tool for assembling complex molecular architectures. The molecule contains two distinct reactive sites that can be addressed orthogonally.

The Imidoyl Chloride Group: As established, this group is a precursor to nitrile oxides for cycloaddition reactions. This allows for the covalent linking of the 2-bromophenyl moiety to any molecule containing an alkyne or other suitable dipolarophile.

The Aryl Bromide Group: The bromine atom on the phenyl ring is a classic handle for transition-metal-catalyzed cross-coupling reactions. It can participate in a wide array of transformations, including:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This dual reactivity allows for a modular approach to synthesis. For example, one could first perform the cycloaddition to form a 3-(2-bromophenyl)isoxazole, and then use the bromo-handle to couple this entire heterocyclic system to another molecular fragment via a Suzuki or Sonogashira reaction. This stepwise construction is fundamental to building the complex, multi-component architectures found in pharmaceuticals and advanced materials.

Development of Novel Synthetic Methodologies Using the Compound as a Reagent

The primary synthetic methodology enabled by this compound is the generation and application of 2-bromobenzonitrile oxide for 1,3-dipolar cycloadditions. This method provides a reliable and high-yielding route to 3-aryl-substituted isoxazoles under mild conditions. The reaction is often performed as a one-pot procedure where the nitrile oxide is generated in the presence of the dipolarophile, avoiding the need to handle the unstable intermediate. This robust reaction has become a standard tool in the synthetic chemist's arsenal (B13267) for heterocyclic construction.

Application in Mechanochemical Synthesis Paradigms

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, is a rapidly growing field of green chemistry that reduces or eliminates the need for bulk solvents. While there are no specific reports detailing the use of this compound in mechanochemical reactions, many related transformations have been successfully adapted to this paradigm.

For example, C-N coupling reactions and the synthesis of benzimidazoles and benzothiazoles have been efficiently carried out using ball milling. beilstein-journals.orgrsc.org Given that the generation of nitrile oxides from hydroximoyl chlorides is a base-mediated elimination reaction, it is a strong candidate for adaptation to solvent-free or liquid-assisted grinding (LAG) conditions. The solid-state nature of the starting material and the potential for high-yielding transformations make it an attractive target for future development in mechanochemical synthesis. ucm.escardiff.ac.uk

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Triethylamine |

| 2-Bromobenzonitrile oxide |

| Isoxazole |

| Quinoline |

| Indole |

| Triazole |

| Triazine |

| 2-Bromoaniline |

| 8-Bromoquinoline |

| Bromohydrazone |

| Boronic acid |

| Benzimidazole |

Computational and Theoretical Studies on 2 Bromo N Hydroxybenzimidoyl Chloride

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its stability, reactivity, and spectroscopic properties. Calculations for 2-Bromo-N-hydroxybenzimidoyl chloride would typically be performed using DFT with a suitable basis set, such as 6-311++G(d,p), to accurately model the electronic environment. nih.gov

These calculations yield critical information about the molecule's quantum chemical properties. Key descriptors that would be analyzed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive.

Natural Bond Orbital (NBO) analysis would further elucidate the electronic structure by describing electron density in terms of atomic and bond-centered orbitals. This analysis reveals hyperconjugative interactions and deviations from the idealized Lewis structure, providing insight into intramolecular stabilization.

Another important aspect is the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP is a 3D visualization of the electrostatic potential on the electron density surface, which is invaluable for identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms of the hydroxyimidoyl group, indicating these as sites susceptible to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group.

Table 1: Illustrative Quantum Chemical Descriptors for this compound (Note: The following data is illustrative of the output from a typical DFT calculation and is not based on published experimental results.)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is an essential tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. For this compound, this could involve modeling its participation in reactions such as cyclizations or nucleophilic substitutions.

Using quantum mechanical methods, the geometries of reactants, products, intermediates, and, most importantly, transition states can be located and optimized. rsc.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed.

The activation energy (Ea) of a reaction is determined by the energy difference between the reactants and the transition state. By calculating these energies, computational chemists can predict reaction rates and determine the most favorable reaction pathway among several possibilities. For example, in a reaction involving nucleophilic attack at the imidoyl carbon, calculations could differentiate between concerted and stepwise mechanisms by locating the relevant transition states and intermediates. Intrinsic Reaction Coordinate (IRC) calculations would then be used to confirm that a located transition state indeed connects the intended reactants and products. rsc.org

Table 2: Illustrative Energetic Profile for a Hypothetical Reaction of this compound (Note: This table illustrates the kind of data generated from reaction pathway modeling and does not represent actual experimental findings.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., this compound + nucleophile) |

| Transition State | +22.5 | Highest energy point along the reaction coordinate; determines the activation barrier. |

| Intermediate | +5.2 | A metastable species formed during the reaction. |

| Products | -15.0 | The final, stable molecules formed in the reaction. |

Analysis of Stereoelectronic Effects on Reactivity

Stereoelectronic effects are the result of the spatial arrangement of orbitals and their influence on the electronic properties and reactivity of a molecule. In this compound, several stereoelectronic effects would be at play, significantly influencing its chemical behavior.

The orientation of the lone pairs on the oxygen and nitrogen atoms relative to the C=N double bond and the C-Cl and C-Br single bonds is critical. NBO analysis would be employed to quantify the stabilizing anomeric and hyperconjugative interactions. For instance, the interaction between a lone pair on the nitrogen or oxygen atom (n) and the antibonding orbital of the C-Cl bond (σ*C-Cl) could weaken the carbon-chlorine bond, making the chloride a better leaving group.

The presence of the 2-bromo substituent on the benzene (B151609) ring also introduces electronic and steric effects. Electronically, its inductive effect (-I) withdraws electron density from the ring, while its resonance effect (+M) donates electron density. Computational analysis of the electron distribution would reveal the net effect on the reactivity of the imidoyl chloride functional group. Sterically, the bromine atom could influence the preferred conformation of the N-hydroxy group, which in turn affects the accessibility of the reactive sites.

Prediction of Spectroscopic Signatures (Methodology, not actual data)

Computational chemistry provides robust methodologies for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis.

Infrared (IR) Spectroscopy: The prediction of IR spectra is typically achieved through frequency calculations using DFT. arxiv.orgarxiv.org After optimizing the molecular geometry, a calculation of the second derivatives of the energy with respect to atomic positions yields the harmonic vibrational frequencies. arxiv.org These calculated frequencies often systematically overestimate experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. arxiv.org The output provides a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR intensities, allowing for a detailed assignment of the peaks in an experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR spectra is a more complex task, but several powerful methods exist.

Quantum Mechanics (QM) Based Methods: The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT for calculating nuclear magnetic shielding tensors. These tensors are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. The accuracy of these predictions can be high, with mean absolute errors often below 0.1 ppm for ¹H shifts, especially when solvent effects are considered using models like the Polarizable Continuum Model (PCM). nih.gov

Machine Learning (ML) and Database Approaches: In recent years, machine learning models, particularly neural networks, have emerged as a highly accurate and rapid method for predicting NMR spectra. nih.gov These models are trained on vast databases of experimentally measured spectra and their corresponding molecular structures. youtube.com By learning the complex relationships between chemical environment and chemical shift, these predictors can often achieve accuracy comparable to or even exceeding that of DFT calculations, with prediction times being orders of magnitude faster. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies Focus on Principles and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Focus on how it confirms structure, not specific shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local electronic environment, allowing chemists to map the atomic framework of a molecule.

For "2-Bromo-N-hydroxybenzimidoyl chloride," NMR spectroscopy confirms the structure by:

Revealing the Carbon-Hydrogen Framework: ¹H NMR identifies all unique proton environments, while ¹³C NMR identifies the unique carbon environments. The number of distinct signals in each spectrum indicates the molecule's symmetry.

Establishing Connectivity: Two-dimensional NMR experiments (e.g., COSY, HSQC) are instrumental in establishing which protons are coupled to each other and which protons are attached to which carbons. This allows for the unambiguous assembly of the substituted aromatic ring and confirms the relative positions of the substituents.

Confirming Functional Groups: The presence of the hydroxyl (-OH) proton can be identified, often as a broad signal that can be exchanged with deuterium (B1214612) oxide (D₂O), causing it to disappear from the spectrum. This provides direct evidence for the N-hydroxy group.

The combination of these NMR experiments provides a detailed and definitive picture of the molecule's covalent structure, confirming the atomic connections that define "this compound."

Table 1: Role of NMR Techniques in Structural Elucidation

| NMR Experiment | Principle | Information Gained for this compound |

|---|---|---|

| ¹H NMR | Detects the chemical environment of protons. | Confirms the number and connectivity of protons on the benzene (B151609) ring and the presence of the N-OH proton. |

| ¹³C NMR | Detects the chemical environment of carbon atoms. | Confirms the number of carbon atoms, including those in the benzene ring and the C=N carbon of the imidoyl chloride group. |

| COSY (Correlation Spectroscopy) | Shows which protons are spin-coupled to each other. | Establishes the adjacency of protons on the aromatic ring, confirming the substitution pattern. |

| HSQC (Heteronuclear Single Quantum Coherence) | Shows direct one-bond correlations between protons and the carbons they are attached to. | Links specific proton signals to their corresponding carbon signals on the benzene ring. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis (Focus on methodological application)

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups within a molecule. nih.gov IR spectroscopy measures the absorption of infrared light by a molecule, which excites molecular vibrations (stretching, bending, twisting). Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser), where the frequency shift of the scattered light corresponds to the molecule's vibrational modes.

The application of these methods confirms the presence of key functional groups in "this compound":

Hydroxyl Group (O-H): A characteristic broad absorption band in the high-frequency region of the IR spectrum is a strong indicator of the O-H stretching vibration from the N-hydroxy group.

Imidoyl Group (C=N): The carbon-nitrogen double bond gives rise to a stretching vibration in the double-bond region of the spectrum, distinct from C=C or C=O bonds.

Aromatic Ring (C=C and C-H): The benzene ring produces a series of characteristic absorptions corresponding to C=C stretching within the ring and C-H stretching and bending vibrations.

Haloalkane Bonds (C-Br, C-Cl): The vibrations associated with the carbon-bromine and carbon-chlorine bonds are typically found in the lower frequency, or "fingerprint," region of the spectrum. libretexts.org

By analyzing the presence, position, and shape of these vibrational bands, IR and Raman spectroscopy provide a rapid and effective means of confirming that the expected functional groups are present in the synthesized molecule. nih.govresearchgate.net

Table 2: Key Functional Groups and Their Expected Vibrational Regions

| Functional Group | Type of Vibration | Typical Wavenumber Range (cm⁻¹) | Methodological Purpose |

|---|---|---|---|

| N-O-H | O-H Stretch | 3200 - 3600 (Broad) | Confirms the presence of the N-hydroxy moiety. |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Indicates the presence of the benzene ring. |

| C=N (Imidoyl) | C=N Stretch | 1640 - 1690 | Confirms the imidoyl functional group. |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Provides further evidence of the aromatic ring. |

| C-Cl | C-Cl Stretch | 600 - 800 | Helps confirm the presence of the imidoyl chloride. |

| C-Br | C-Br Stretch | 500 - 600 | Helps confirm the presence of the bromo-substituent. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (Focus on how it confirms identity, not specific data)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns. youtube.com

For "this compound," MS confirms the compound's identity in two primary ways:

Molecular Weight Confirmation: High-resolution mass spectrometry can determine the molecular weight with extremely high accuracy, allowing for the calculation of a molecular formula. This provides strong evidence for the elemental composition of the molecule.

Isotopic Pattern Analysis: The most definitive feature in the mass spectrum of this compound is the unique isotopic signature of bromine and chlorine. Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. chemguide.co.uklibretexts.org Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemguide.co.uklibretexts.org This results in a characteristic cluster of peaks for the molecular ion (M+), where the M, M+2, and M+4 peaks appear in a predictable ratio, providing unambiguous evidence for the presence of one bromine and one chlorine atom in the molecule.

Furthermore, the molecule fragments in a reproducible manner upon ionization. Analyzing the masses of these fragment ions can help piece together the molecular structure, corroborating the data from other spectroscopic methods. nih.gov

Table 3: Illustrative Isotopic Pattern in Mass Spectrometry

| Ion | Contains Isotopes | Expected Relative Mass | Expected Relative Intensity | Significance |

|---|---|---|---|---|

| M | C₇H₅⁷⁹Br³⁵ClNO | M | Base Peak (reference) | Represents the molecule with the most abundant isotopes. |

| M+2 | C₇H₅⁸¹Br³⁵ClNO or C₇H₅⁷⁹Br³⁷ClNO | M+2 | High | The combined probability of having one ⁸¹Br or one ³⁷Cl atom. |

| M+4 | C₇H₅⁸¹Br³⁷ClNO | M+4 | Moderate | Represents the molecule containing both heavier isotopes. |

X-ray Crystallography for Solid-State Structure Determination (Focus on the method's role)

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. nih.gov The technique works by irradiating a single, well-ordered crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the precise location of every atom.

The role of X-ray crystallography in the characterization of "this compound" is to provide the ultimate proof of structure. It can:

Confirm Connectivity: It shows the exact bonding arrangement of all atoms, leaving no ambiguity about the compound's constitution.

Determine Molecular Geometry: It provides precise measurements of all bond lengths, bond angles, and torsion angles.

Elucidate Intermolecular Interactions: It reveals how molecules are arranged in the crystal lattice and shows any hydrogen bonding or other non-covalent interactions that stabilize the solid-state structure. manchester.ac.uk

Obtaining a suitable crystal for analysis can be a significant challenge, but a successful X-ray crystallographic study provides the gold standard for structural verification. nih.govmdpi.com

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for both the purification of "this compound" and the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas).

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used primarily to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent (the mobile phase), which moves up the plate by capillary action. Components separate based on their relative affinities for the stationary and mobile phases. The purity is assessed by observing the number of spots that appear; a pure compound should ideally show a single spot.

Column Chromatography: This is a preparative technique used to separate and isolate the desired compound from unreacted starting materials, byproducts, and other impurities. The principle is the same as TLC, but it is performed on a larger scale using a glass column packed with the stationary phase. The sample mixture is loaded at the top, and a solvent is passed through the column, eluting the separated components into different fractions. It is a critical step in obtaining a pure sample of "this compound" for further analysis and use.

The purity of the isolated compound is crucial, as impurities can interfere with spectroscopic analysis and subsequent applications. nih.gov In complex cases, more advanced techniques like two-dimensional liquid chromatography (2D-LC) can be employed to resolve closely related impurities. chromatographyonline.com

Table 4: Application of Chromatographic Techniques

| Technique | Principle of Separation | Primary Role for this compound |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Differential partitioning between a planar stationary phase and a liquid mobile phase. | Rapidly monitor reaction progress and make a quick, qualitative assessment of sample purity. |

| Column Chromatography | Differential partitioning between a packed stationary phase in a column and a liquid mobile phase. | Isolate and purify the target compound from a reaction mixture on a preparative scale. |

Future Research Directions and Unexplored Avenues

Development of Novel, Environmentally Benign Synthetic Routes

The traditional synthesis of hydroximoyl chlorides often involves reagents like N-chlorosuccinimide or chlorine gas, which present environmental and safety challenges. Future research should prioritize the development of greener synthetic methodologies. Inspired by advances in mechanochemistry, solvent-free synthesis of related heterocyclic systems via ball-milling presents a promising, sustainable alternative. cam.ac.uk This technique, which uses mechanical force to drive reactions, could be adapted for the chlorination of 2-bromobenzaldoxime, minimizing solvent waste and potentially improving reaction efficiency. Another avenue is the use of ultrasound irradiation, which has been successfully employed in the one-pot synthesis of isoxazole (B147169) derivatives from aldehydes. nih.gov Exploring ultrasound-assisted chlorination could lead to faster reaction times and lower energy consumption. Investigating greener oxidizing systems, such as those utilizing Oxone in conjunction with a chloride source, could also provide a more environmentally friendly route to 2-Bromo-N-hydroxybenzimidoyl chloride. researchgate.net

Exploration of New Reactivity Modes and Transformations

While the generation of nitrile oxides for [3+2] cycloadditions is the hallmark reactivity of this compound, its potential in other transformations is largely untapped. A significant future direction involves leveraging the dual functionality of the molecule—the imidoyl chloride and the bromo-substituent—to design novel tandem reactions.

One promising area is the intersection of cycloaddition and cross-coupling chemistry. Researchers have successfully synthesized aryl boronate esters containing a nitrile oxide precursor, which, after cycloaddition, leaves the boronate group available for subsequent palladium-catalyzed Suzuki coupling. beilstein-journals.org Applying this concept, this compound could first undergo a cycloaddition reaction, with the resulting isoxazole or isoxazoline (B3343090) product, still bearing the bromo-substituent, then serving as a substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would provide a modular and powerful route to complex, highly functionalized heterocyclic scaffolds.

Furthermore, the direct use of the imidoyl halide moiety in metal-catalyzed reactions is an underexplored field. While ruthenium has been used to catalyze the cycloaddition of nitrile oxides, nih.govnih.gov future work could explore if the C-Cl bond of the imidoyl chloride itself can be activated by transition metals for novel cross-coupling or carbonylation reactions. Additionally, the potential for radical-based transformations, perhaps initiated by photoredox catalysis, could unlock entirely new reaction pathways beyond the conventional ionic mechanisms. mdpi.comthieme-connect.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The instability of many nitrile oxides makes them ideal candidates for in situ generation and immediate use, a scenario perfectly suited for continuous flow chemistry. Integrating the synthesis and reactions of this compound into flow systems offers significant advantages in safety, scalability, and consistency. nih.gov Flow reactors can handle transient or hazardous intermediates with greater control by maintaining only a small amount of the reactive species at any given time.

Future research should focus on developing robust flow protocols. A typical setup could involve pumping a solution of this compound and a base through a heated coil to generate the corresponding nitrile oxide, which is then immediately mixed with a stream of a dipolarophile to form the desired cycloadduct in a continuous fashion. nih.gov An advanced approach would be to use packed-bed reactors containing immobilized reagents, such as a solid-supported base, to facilitate the dehydrochlorination. nih.gov This simplifies purification, as the base can be easily separated from the product stream. Coupling these automated flow systems with high-throughput screening would enable the rapid synthesis and evaluation of large libraries of derivatives for drug discovery and materials science. nih.gov

Design and Synthesis of New Derivatives with Tunable Reactivity

Systematic modification of the this compound structure is a key avenue for creating reagents with tailored properties. The electronic and steric nature of the molecule can be fine-tuned by introducing different substituents onto the phenyl ring, allowing for precise control over its reactivity and selectivity. For example, adding electron-withdrawing groups is expected to increase the electrophilicity of the nitrile oxide carbon, potentially altering reaction rates and regioselectivity in cycloadditions. Conversely, electron-donating groups could enhance the nucleophilicity of the oxygen atom.

Future work should involve the parallel synthesis of a library of such derivatives to systematically map these structure-reactivity relationships. This would not only provide a deeper fundamental understanding but also yield a toolbox of specialized reagents for challenging synthetic applications.

| Substituent (at position 4 or 5) | Predicted Effect on Nitrile Oxide Reactivity | Potential Application |

| Nitro (-NO₂) | Increases electrophilicity of the nitrile oxide carbon; may increase rate of cycloaddition with electron-rich alkenes. | Synthesis of specific regioisomers; reactions requiring highly electrophilic dipoles. |

| Methoxy (-OCH₃) | Increases nucleophilicity of the nitrile oxide oxygen; may alter regioselectivity. | Tuning selectivity in reactions with electron-poor alkenes. |

| tert-Butyl (-tBu) | Increases steric hindrance around the reactive center. | Enhancing diastereoselectivity in cycloadditions with chiral dipolarophiles. |

| Boronic Ester (-B(pin)) | Provides a functional handle for subsequent cross-coupling reactions. | Modular synthesis of complex bi-aryl heterocyclic compounds. beilstein-journals.org |

Advanced Mechanistic Investigations using In Situ Techniques

A thorough understanding of reaction mechanisms is essential for optimizing conditions and predicting outcomes. The transient nature of nitrile oxides makes them prime targets for study using advanced in situ analytical methods. Future research should employ techniques like in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to monitor the conversion of this compound to its nitrile oxide intermediate in real-time. This would provide invaluable kinetic data and allow for the identification of any transient intermediates or side products, such as furoxans formed from nitrile oxide dimerization. nih.gov

Combining these spectroscopic techniques with flow chemistry setups would be particularly powerful. An in situ FTIR probe placed within a flow reactor could provide a continuous readout of reaction progress, allowing for rapid optimization of parameters like temperature, residence time, and stoichiometry. Such studies would move beyond simple product analysis to provide a detailed, dynamic picture of the reaction landscape.

Further Computational Modeling for Reaction Prediction and Design

Computational chemistry offers a powerful, predictive lens through which to explore the reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to investigate reaction pathways, calculate activation barriers, and rationalize observed stereochemical and regiochemical outcomes. For instance, computational models could elucidate why certain ruthenium catalysts favor the formation of 3,4-disubstituted isoxazoles, a different regioisomer than what is typically obtained in thermal cycloadditions. nih.gov

Future computational efforts should focus on building predictive models for new transformations. Quantitative Structure-Activity Relationship (QSAR) studies could be developed for a library of derivatives to correlate structural features with reactivity or even predicted biological activity. Such models would accelerate the design of new reagents by allowing for in silico screening, prioritizing the most promising candidates for laboratory synthesis.

| Computational Method | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | Elucidate transition state structures and reaction energetics for cycloaddition and potential cross-coupling reactions. | Accurate prediction of product ratios, regioselectivity, and diastereoselectivity; rationalization of catalyst effects. |

| Molecular Dynamics (MD) | Simulate the behavior of the compound and its reactive intermediates in different solvent environments. | Insight into the role of solvent molecules in stabilizing transition states and intermediates. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural descriptors of various derivatives with experimentally determined reaction rates or biological activity. | A predictive model to guide the design of new derivatives with optimized reactivity or desired biological profiles. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-N-hydroxybenzimidoyl chloride, and what analytical methods validate its purity?

- Methodology : The compound is typically synthesized via bromination of precursor hydrazonoyl chlorides. For example, reacting N-hydroxybenzimidoyl chloride derivatives with brominating agents like N-bromosuccinimide (NBS) in dichloromethane at low temperatures (0°C) followed by gradual warming to room temperature .

- Validation : Purity is confirmed via thin-layer chromatography (TLC) and spectroscopic techniques (e.g., -NMR: aromatic protons at δ 6.94–8.17 ppm, NH/OH signals at δ 10.25–10.46 ppm; IR: C=N stretch at ~1623 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Avoid exposure to moisture, strong bases, or oxidizing agents to prevent decomposition.

- Store in airtight containers under inert gas (e.g., nitrogen) at −20°C.

- Use personal protective equipment (PPE) including nitrile gloves and fume hoods due to its reactive halogen and hydroxylamine groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in heterocycle formation?

- Key Pathways :

- The compound participates in [3+2] cycloadditions with alkynes (e.g., 2-nitrophenylacetylene) to form isoxazole intermediates, driven by nucleophilic attack of the hydroxylamine NH group on the alkyne carbon .

- Reductive cyclization using Fe/HOAc converts these intermediates to quinolinones (44% yield), with bromine substituents influencing regioselectivity .

- Data Contradiction : Direct bromination with Br/CCl fails, but NBS in acetic acid successfully introduces bromine at the C4 position of isoxazole derivatives .

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

- Strategies :

- Temperature Control : Low-temperature bromination (−20°C) minimizes side reactions .

- Catalysis : Acidic conditions (e.g., HSO) enhance NBS-mediated bromination efficiency .

- Workup : Methanol crystallization improves product isolation (>85% purity) .

- Yield Comparison :

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Isoxazole formation | RT, 24 h | 71–86% |

| Fe/HOAc reductive cyclization | Reflux, 6 h | 44% |

Q. What are the challenges in metal-mediated cross-coupling reactions involving this compound derivatives?

- Key Issues :

- Steric hindrance from the bulky benzimidoyl group reduces catalytic efficiency in Suzuki-Miyaura couplings.

- Competing decomposition pathways (e.g., hydrolysis under basic conditions) limit product stability .

- Mitigation : Use Pd catalysts with bulky ligands (e.g., SPhos) and anhydrous solvents to suppress side reactions.

Data Contradiction Analysis

Q. Why do bromination methods (Br vs. NBS) yield divergent outcomes for this compound derivatives?

- Br Limitations :

- Br in CCl generates bromonium ions that react non-selectively with electron-rich aromatic systems, leading to polybrominated byproducts.

- NBS Advantages :

- NBS in HOAc produces Br electrophiles under controlled conditions, favoring mono-bromination at sterically accessible positions .

- Supporting Data :

| Brominating Agent | Solvent | Product Selectivity | Yield (%) |

|---|---|---|---|

| Br | CCl | Low | <10% |

| NBS | HOAc | High | 86% |

Safety and Decomposition

Q. What decomposition products form when this compound reacts with water or alcohols?

- Pathways :

- Hydrolysis yields 2-bromo-N-hydroxybenzamide and HCl gas.

- Alcohols (e.g., methanol) form corresponding esters, detectable via GC-MS .

- Hazard Mitigation : Neutralize spills with sodium bicarbonate and evacuate areas to prevent HCl inhalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.